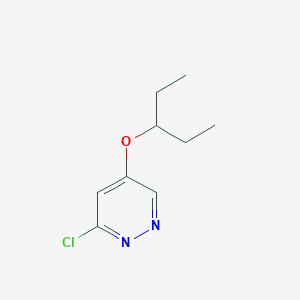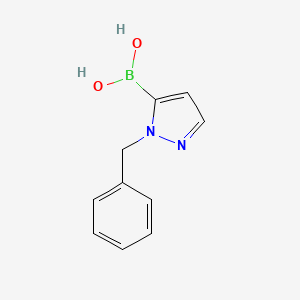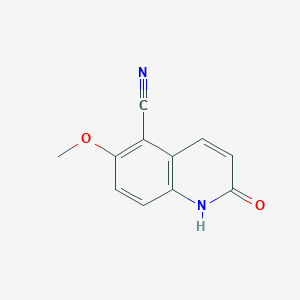
3-Chloro-5-(pentan-3-yloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(pentan-3-yloxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chlorine atom at the third position and a pentan-3-yloxy group at the fifth position of the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pentan-3-yloxy)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and pentan-3-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The pentan-3-ol reacts with 3-chloropyridazine through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.
Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(pentan-3-yloxy)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield pyridazine oxides.
Reduction: Reduction may produce pyridazine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in a variety of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(pentan-3-yloxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in biological studies to investigate its effects on various biological systems.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(pentan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways, such as signal transduction or metabolic pathways, to produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(butan-2-yloxy)pyridazine: Similar structure with a butan-2-yloxy group instead of a pentan-3-yloxy group.
3-Chloro-5-(hexan-4-yloxy)pyridazine: Similar structure with a hexan-4-yloxy group instead of a pentan-3-yloxy group.
3-Chloro-5-(propan-2-yloxy)pyridazine: Similar structure with a propan-2-yloxy group instead of a pentan-3-yloxy group.
Uniqueness
3-Chloro-5-(pentan-3-yloxy)pyridazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentan-3-yloxy group can influence the compound’s reactivity, solubility, and interaction with molecular targets.
Propiedades
Número CAS |
1346691-23-3 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-chloro-5-pentan-3-yloxypyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-3-7(4-2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
DQZIFRHFDDTLBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1=CC(=NN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)



![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)




